molecular formula C18H22ClN5O3 B261737 N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide

N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide

Cat. No.: B261737
M. Wt: 391.9 g/mol
InChI Key: XEUBVXMEJOFAJW-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2-chlorophenyl group and a piperazine moiety, which is further functionalized with a hydroxyethyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with 2-Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative.

    Functionalization with Hydroxyethyl Group: The hydroxyethyl group is introduced via an alkylation reaction.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the piperazine ring, which is common in many bioactive molecules, suggests that it could interact with biological targets such as receptors or enzymes.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The combination of the pyrazole and piperazine rings is found in several drugs, indicating possible applications in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-3-yl)acetamide
  • N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)propionamide

Uniqueness

Compared to similar compounds, N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide may exhibit unique properties due to the specific positioning of its functional groups. This can affect its reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H22ClN5O3

Molecular Weight

391.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H22ClN5O3/c1-13(26)21-17-14(12-20-24(17)16-5-3-2-4-15(16)19)18(27)23-8-6-22(7-9-23)10-11-25/h2-5,12,25H,6-11H2,1H3,(H,21,26)

InChI Key

XEUBVXMEJOFAJW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO

Origin of Product

United States

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